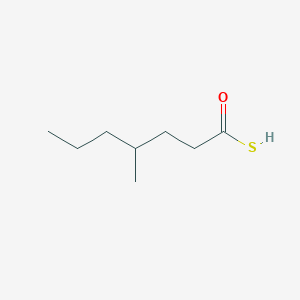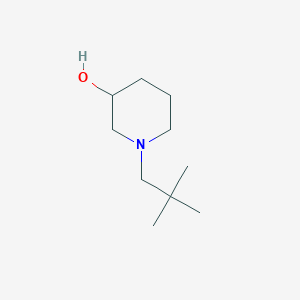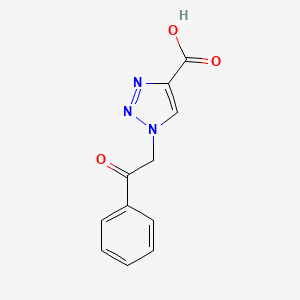![molecular formula C10H14ClN3O2 B1487871 4-[(2-chloropyrimidin-4-yl)amino]butanoate d'éthyle CAS No. 1340126-30-8](/img/structure/B1487871.png)
4-[(2-chloropyrimidin-4-yl)amino]butanoate d'éthyle
Vue d'ensemble
Description
Molecular Structure Analysis
Ethyl 4-[(2-amino-6-chloropyrimidin-4-yl)amino]butanoate contains a total of 32 bonds; 17 non-H bonds, 7 multiple bonds, 7 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), 1 primary amine (aromatic), 1 secondary amine (aromatic), and 1 Pyrimidine .Applications De Recherche Scientifique
Applications pharmacologiques
Le composé contient un cycle pyrimidinique, qui est un élément clé de nombreux composés pharmacologiquement actifs . Les dérivés de la pyrimidine ont été rapportés pour présenter une large gamme d'activités biologiques, y compris des activités antimétabolites, anticancéreuses, antibactériennes, antiallergiques, tyrosine kinase, antimicrobiennes, antagonistes des canaux calciques, anti-inflammatoires, analgésiques, antihypertensives, antileishmaniennes, antituberculeuses, anticonvulsivantes, diurétiques et épargnantes en potassium, à des activités antiagressives .
Synthèse d'autres composés
Ce composé pourrait potentiellement être utilisé comme bloc de construction dans la synthèse d'autres molécules complexes. Par exemple, il a été utilisé dans la synthèse de la N-(2-chloropyrimidin-4-yl)-N,2,3-diméthyl-2 H-indazol-6-amine .
Synthèse de médicaments antiviraux
Le composé pourrait potentiellement être utilisé dans la synthèse de médicaments antiviraux. Par exemple, la rilpivirine, un inhibiteur non nucléosidique de la transcriptase inverse (INNTI) de deuxième génération utilisé dans le traitement du VIH-1, implique l'utilisation de composés similaires dans sa synthèse .
Science des matériaux
La pyrimidine et ses dérivés se trouvent dans les produits pharmaceutiques, les produits agrochimiques ou les matériaux . Par conséquent, ce composé pourrait potentiellement être utilisé dans le développement de nouveaux matériaux.
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with enzymes such as nitric oxide synthase .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 4-[(2-chloropyrimidin-4-yl)amino]butanoate. For instance, the compound should be stored under an inert gas (nitrogen or Argon) at 2-8°C .
Analyse Biochimique
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 4-[(2-chloropyrimidin-4-yl)amino]butanoate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Ethyl 4-[(2-chloropyrimidin-4-yl)amino]butanoate remains stable under specific conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to Ethyl 4-[(2-chloropyrimidin-4-yl)amino]butanoate can lead to sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of Ethyl 4-[(2-chloropyrimidin-4-yl)amino]butanoate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have identified threshold effects, where a specific dosage range results in optimal therapeutic outcomes without significant toxicity . Exceeding this range can cause adverse reactions, highlighting the importance of dosage optimization in preclinical studies.
Metabolic Pathways
Ethyl 4-[(2-chloropyrimidin-4-yl)amino]butanoate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with distinct biological activities . These metabolic pathways can influence the compound’s efficacy and safety profile, as well as its impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of Ethyl 4-[(2-chloropyrimidin-4-yl)amino]butanoate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
Ethyl 4-[(2-chloropyrimidin-4-yl)amino]butanoate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes.
Propriétés
IUPAC Name |
ethyl 4-[(2-chloropyrimidin-4-yl)amino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2/c1-2-16-9(15)4-3-6-12-8-5-7-13-10(11)14-8/h5,7H,2-4,6H2,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKZMCVRMGDKLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCNC1=NC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3H-Pyrazolo[3,4-C]pyridine](/img/structure/B1487788.png)

![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B1487791.png)
![2-{4-[(Oxolan-2-yl)methyl]piperazin-1-yl}propanoic acid](/img/structure/B1487792.png)
![1-[(2,5-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1487795.png)
![4-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1487796.png)






![4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1487807.png)
